molecular formula C10H20N2O2 B3001236 Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate CAS No. 1897615-80-3

Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate

Cat. No.: B3001236
CAS No.: 1897615-80-3
M. Wt: 200.282
InChI Key: UCSROEHRMYHEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate is a chemical compound of interest in synthetic and medicinal chemistry research. It features both a carbamate and a piperidine moiety, structural motifs commonly found in biologically active molecules and pharmaceuticals . The piperidine ring is a frequently used heterocycle that can impact the physicochemical properties of a molecule and serve as a key scaffold[cite:7]. Carbamate derivatives are a significant class of compounds studied for various applications. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Researchers are responsible for verifying the compound's suitability for their specific applications.

Properties

IUPAC Name

methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-6-4-5-9(7-11)8-12(2)10(13)14-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSROEHRMYHEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897615-80-3
Record name methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate typically involves the reaction of N-methylpiperidine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: N-methylpiperidine and methyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same starting materials and reaction conditions as described above, but with optimized parameters for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among analogs include:

  • Oxadiazole substituents : Methyl, phenyl, thiophene, sulfonyl, or perfluoroethoxy groups.
  • Linker type : Direct attachment vs. methylene (-CH2-) or styryl (-CH=CH-) bridges.
  • Functional groups : Benzoic acid, esters, or benzylamine derivatives.
Table 1: Structural Features of Selected Analogs
Compound Name Oxadiazole Substituent Linker Key Features Reference
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]benzoic acid 5-Methyl -CH2- Enhanced flexibility
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)benzoic acid 5-Phenyl Direct Increased hydrophobicity
4-(5-(Methylsulfonyl)-1,3,4-oxadiazol-2-yl)benzoic acid 5-Methylsulfonyl Direct Strong electron-withdrawing group
(E)-4-(4-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)styryl)benzoic acid 5-Thiophen-2-yl Styryl (-CH=CH-) Conjugated system for π-π interactions
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid 4-Methoxyphenyl Acetic acid Electron-donating methoxy group

Physicochemical Properties

  • Solubility : The methyl group in the target compound improves solubility compared to bulky phenyl or perfluoroethoxy substituents .
  • Melting Point : Derivatives like 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzylamine exhibit defined melting points (85.5–87°C), suggesting crystalline stability .
  • Acidity : Electron-withdrawing groups (e.g., sulfonyl in ) increase benzoic acid acidity (pKa ~2–3), whereas methyl or methoxy groups have minimal effects.

Biological Activity

Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate is a carbamate compound that has garnered attention in various fields of biological research, particularly due to its potential pharmacological applications. This article delves into the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a piperidine ring and a carbamate functional group. The molecular formula is C₁₀H₁₈N₂O₂, indicating the presence of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Synthesis Methodology:
The synthesis typically involves the reaction of N-methylpiperidine with methyl isocyanate under controlled conditions. The general reaction scheme is as follows:

  • Starting Materials: N-methylpiperidine, methyl isocyanate
  • Reaction Conditions: Conducted in an inert solvent (e.g., dichloromethane or toluene) at temperatures ranging from 0 to 25°C, often using triethylamine as a catalyst.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites. This action prevents the enzymes from catalyzing their respective reactions, leading to various biological effects depending on the targeted enzyme.
  • Receptor Modulation: The piperidine structure allows for interaction with receptor sites, potentially modulating their activity. This characteristic is particularly relevant in neuropharmacology, where it may influence cognitive functions and memory through muscarinic receptors .

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. For instance:

  • Acetylcholinesterase (AChE) Inhibition: Molecular docking studies have shown that compounds similar to this carbamate can effectively inhibit AChE, which is crucial for the treatment of Alzheimer's disease. The binding interactions with key residues such as Tyr123 and Trp285 suggest a strong inhibitory potential .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that derivatives of similar structures could induce apoptosis in cancer cell lines:

Applications in Medicinal Chemistry

This compound is being investigated for its applications in medicinal chemistry:

Application Description
Pharmaceuticals Potential precursor for drug development targeting CNS disorders
Agrochemicals Used in the synthesis of specialty chemicals for agricultural applications
Research Studied for enzyme inhibition and receptor binding properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by carbamate formation. For example, tert-butyl carbamate intermediates (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) are synthesized via coupling reactions using palladium catalysts (Suzuki-Miyaura coupling) . Optimization includes adjusting reaction temperature (e.g., 60–80°C for coupling steps), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reagents (e.g., 1.2 equivalents of methylating agents). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperidinyl methyl groups resonate at δ ~2.3–2.7 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with precision (mean C–C bond deviation: 0.004 Å) .
  • HPLC/GC-MS : For purity assessment, use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection (e.g., intra-day RSD <1% for carbamate analogs) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography (GC) with electron capture detection (ECD) or mass spectrometry (MS) is preferred for carbamates. For example, methyl carbamate exhibits intra-day precision (RSD 0.45%) using a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) at 40°C initial temperature, ramping to 250°C . For biological matrices, liquid-liquid extraction (ethyl acetate) followed by LC-MS/MS improves sensitivity (LOQ: 0.1 ng/mL) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow GHS guidelines:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., phenyl chloroformate) .
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .
  • Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.